molecular formula C11H11F3N2O3 B12979896 (R)-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

(R)-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

Cat. No.: B12979896
M. Wt: 276.21 g/mol
InChI Key: UMJJKBKARLYBAU-MRVPVSSYSA-N
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Description

®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a chiral compound with a complex structure that includes a nitro group, a pyrrolidine ring, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable phenol derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Nitro-6-(pyrrolidin-2-yl)phenol
  • ®-2-Nitro-4-(trifluoromethyl)phenol
  • ®-2-Nitro-6-(pyrrolidin-2-yl)-4-methylphenol

Uniqueness

®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenol ring, along with the chiral pyrrolidine ring, provides distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

2-nitro-6-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)6-4-7(8-2-1-3-15-8)10(17)9(5-6)16(18)19/h4-5,8,15,17H,1-3H2/t8-/m1/s1

InChI Key

UMJJKBKARLYBAU-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])O

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])O

Origin of Product

United States

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